UK-371804
Overview
Description
UK-371804 is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA). It is known for its high selectivity and potency, with a dissociation constant (K_i) of 10 nanomolar. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic wounds and as an anti-metastatic agent in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UK-371804 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the isoquinoline ring system, introduction of the sulfonyl group, and the final coupling with the guanidine moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
UK-371804 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
UK-371804 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of urokinase-type plasminogen activator.
Biology: The compound is used to investigate the role of urokinase-type plasminogen activator in various biological processes, including cell migration and tissue remodeling.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of chronic wounds and as an anti-metastatic agent in cancer therapy.
Industry: The compound is used in the development of new drugs and as a reference standard in analytical chemistry
Mechanism of Action
UK-371804 exerts its effects by selectively inhibiting the urokinase-type plasminogen activator. This inhibition prevents the conversion of plasminogen to plasmin, thereby reducing the degradation of the extracellular matrix and inhibiting cell migration and invasion. The molecular targets include the active site of the urokinase-type plasminogen activator, where this compound binds and blocks its activity .
Comparison with Similar Compounds
Similar Compounds
UK-356202: Another potent inhibitor of urokinase-type plasminogen activator with a dissociation constant (K_i) of 37 nanomolar.
UK-383367: A selective inhibitor with similar potency and selectivity profiles.
Uniqueness
UK-371804 stands out due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications. Its ability to inhibit urokinase-type plasminogen activator with minimal off-target effects makes it a preferred choice for studying the role of this enzyme in various biological processes .
Biological Activity
UK-371804 is a potent small molecule inhibitor of urokinase-type plasminogen activator (uPA), which plays a critical role in cancer metastasis and tissue remodeling. This article explores its biological activity, mechanisms of action, and implications in cancer therapy, supported by relevant data and case studies.
Overview of Urokinase-Type Plasminogen Activator (uPA)
This compound selectively inhibits active uPA with a Ki value of 10 nM, demonstrating high potency and specificity compared to other serine proteases like tissue plasminogen activator (tPA) and plasmin. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Inhibition Studies
In vitro studies have shown that this compound effectively disrupts uPA activity in various cancer cell lines. For instance, treatment with 10 µM this compound in HCT 116 and HT-29 cell lines resulted in significant changes in matrix stiffness, indicating its impact on ECM remodeling . The following table summarizes key findings from these studies:
Study | Cell Line | Concentration | Effect on Matrix Stiffness | Statistical Significance |
---|---|---|---|---|
Study 1 | HCT 116 | 10 µM | -27% softer than acellular control | p = 0.0001 |
Study 2 | HT-29 | 10 µM | No significant change | n.s. |
Case Study 1: Chronic Wound Healing
This compound was evaluated in a porcine model of chronic wounds. The compound demonstrated an IC50 of approximately 890 nM for inhibiting uPA activity in human chronic wound fluid. This suggests potential applications in treating chronic dermal ulcers by modulating the wound healing process through ECM stabilization .
Case Study 2: Colorectal Cancer Invasion
A study utilized engineered 3D tumouroids to assess the impact of this compound on colorectal cancer cell invasion. The results indicated that while untreated HCT 116 cells significantly softened the matrix over time, the presence of this compound reduced this softening effect, thereby potentially limiting invasive capabilities .
Research Findings
Recent research highlights the importance of targeting the uPA/uPAR system in cancer therapy. Inhibition of uPA not only reduces tumor invasiveness but also alters the mechanical properties of the tumor microenvironment, which may be leveraged for therapeutic strategies.
Properties
IUPAC Name |
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDAXWRCPTYNOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.